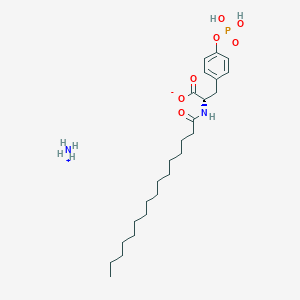

Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate is a complex organic compound that features both ammonium and phosphonooxy functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the phosphonooxy group suggests that it may have unique biochemical properties, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the palmitamido and phosphonooxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as esterification, amidation, and phosphorylation, followed by purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of the phosphonooxy group, while reduction could lead to the formation of a simpler amine derivative.

Scientific Research Applications

Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate has several scientific research applications:

Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition or as a probe in biochemical assays.

Medicine: Due to its potential bioactivity, it may be investigated for therapeutic uses, such as antimicrobial or anticancer agents.

Industry: The compound can be used in the formulation of specialized materials or as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The ammonium group can facilitate binding to negatively charged sites on proteins or enzymes, while the phosphonooxy group may participate in phosphorylation or dephosphorylation reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quaternary ammonium salts and phosphonooxy derivatives, such as:

- Benzalkonium chloride

- Cetylpyridinium chloride

- Phosphonooxyethylamine

Uniqueness

What sets Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate apart is its combination of both ammonium and phosphonooxy groups, which may confer unique biochemical properties. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds with only one of these groups.

Biological Activity

Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate is a quaternary ammonium salt that has gained attention for its potential biological activities, particularly in antimicrobial applications and as a surfactant. This compound is characterized by its unique structural features, which include a palmitamide moiety and a phosphonooxyphenyl group, contributing to its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Recent studies have shown that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial properties. These compounds work by disrupting microbial cell membranes, leading to cell lysis. The effectiveness of this compound against various bacterial strains has been documented, highlighting its potential use in disinfectants and antiseptics.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Data adapted from recent findings on QACs .

Biofilm Inhibition

The compound has also been evaluated for its ability to inhibit biofilm formation on various surfaces. Biofilms are aggregates of microorganisms that adhere to surfaces and are encased in a protective matrix. The presence of the phosphonooxy group enhances the compound's ability to prevent microbial adhesion, thus inhibiting biofilm development.

Case Study: Biofilm Formation on Medical Devices

A study conducted on the effectiveness of this compound against biofilm-forming bacteria demonstrated that at sub-MIC concentrations, the compound significantly reduced biofilm biomass on polystyrene surfaces, which are commonly used in medical devices .

Hemolytic Activity

An important aspect of evaluating the safety of any antimicrobial agent is its hemolytic activity. Hemolysis refers to the destruction of red blood cells, which can lead to serious side effects. Studies indicate that this compound exhibits low hemolytic activity at effective antimicrobial concentrations, making it a safer alternative compared to other QACs .

The mechanism by which this compound exerts its biological effects is primarily through membrane disruption. The hydrophobic palmitamide tail facilitates insertion into lipid bilayers, while the positively charged ammonium group interacts with negatively charged microbial membranes. This dual action leads to increased permeability and eventual cell death.

Properties

Molecular Formula |

C25H45N2O7P |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

azanium;(2S)-2-(hexadecanoylamino)-3-(4-phosphonooxyphenyl)propanoate |

InChI |

InChI=1S/C25H42NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)26-23(25(28)29)20-21-16-18-22(19-17-21)33-34(30,31)32;/h16-19,23H,2-15,20H2,1H3,(H,26,27)(H,28,29)(H2,30,31,32);1H3/t23-;/m0./s1 |

InChI Key |

UZKHSMRJEHXEHO-BQAIUKQQSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)[O-].[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)[O-].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.